N-(2,4-Dinitrophenyl)glycine

Beschreibung

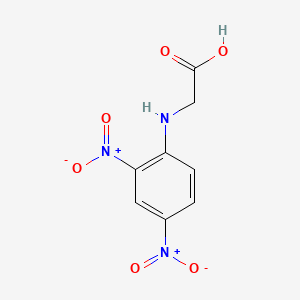

N-(2,4-Dinitrophenyl)glycine (CAS 1084-76-0) is a glycine derivative substituted with a 2,4-dinitrophenyl (DNP) group. Key properties include:

- Structure: Comprises a glycine backbone (NH₂-CH₂-COOH) linked to a 2,4-dinitrophenyl moiety via the amino group .

- Physical Properties: Yellow crystalline solid with solubility in polar solvents (e.g., water, alcohols) due to strong electron-withdrawing nitro groups .

- Applications: Biochemical reagent for studying amino acids and proteins . Fluorescence quencher in FRET peptide analysis (e.g., Q-EDDnp in glutamic peptidase studies) . Sensor component in displacement-based SPR (surface plasmon resonance) for detecting nitroaromatic explosives like TNT .

Eigenschaften

IUPAC Name |

2-(2,4-dinitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPREKYEHBAOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148536 | |

| Record name | Glycine, N-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-76-0 | |

| Record name | N-(2,4-Dinitrophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1084-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dnp-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1084-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DNP-GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78T3J8FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(2,4-Dinitrophenyl)glycine can be synthesized through the reaction of glycine with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the substitution reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2,4-Dinitrophenyl)glycine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other substituents.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed:

Reduction: 2,4-Diaminophenylglycine.

Substitution: Various substituted phenylglycines depending on the nucleophile used.

Hydrolysis: Glycine and 2,4-dinitrophenol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2,4-Dinitrophenyl)glycine is characterized by the presence of a dinitrophenyl group attached to the amino acid glycine. Its molecular formula is , with a molecular weight of 241.16 g/mol. The compound appears as a light yellow to orange powder and is soluble in hot methanol .

Analytical Chemistry Applications

1. Derivatization for Chromatography:

One of the primary applications of this compound is in the derivatization of amino acids and peptides for high-performance liquid chromatography (HPLC). The dinitrophenyl group enhances the detection sensitivity and resolution during chromatographic analysis. For instance, researchers have utilized this compound to analyze glycine oligomers quantitatively by ion-pair HPLC, demonstrating its effectiveness in separating complex mixtures .

2. Micellar Liquid Chromatography:

The compound has also been employed in micellar liquid chromatography to determine the composition of polypeptide fractions from animal sources. This technique leverages the unique properties of this compound to improve the separation and identification of amino acid derivatives .

Biochemical Applications

1. Antimicrobial Activity:

Studies have indicated that derivatives of amino acids, including this compound, exhibit antimicrobial properties. Research has shown that certain nitro derivatives can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

2. Interaction with Proteins:

The binding interactions between this compound and proteins such as bovine serum albumin have been investigated to understand its potential therapeutic implications. These studies focus on how the compound interacts at a molecular level, which could pave the way for drug development targeting specific proteins involved in disease processes .

Medicinal Chemistry Applications

1. Drug Development:

this compound has been explored as a lead compound in medicinal chemistry for its potential use in developing new drugs. Its ability to modify biological activity through structural changes makes it a valuable scaffold for designing novel therapeutic agents .

2. Herbicide Development:

The compound's structural analogs have been studied for their herbicidal activities against various weeds. For example, modifications involving dinitrophenyl groups have led to the synthesis of herbicides that demonstrate improved efficacy against resistant weed species .

Case Studies

Wirkmechanismus

The mechanism of action of N-(2,4-Dinitrophenyl)glycine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor or substrate, affecting the activity of these biomolecules. The presence of the 2,4-dinitrophenyl group enhances its binding affinity and specificity towards certain targets, thereby modulating their function .

Vergleich Mit ähnlichen Verbindungen

Cyclization Behavior: Positional Isomerism

N-(2,4-Dinitrophenyl)glycine esters exhibit distinct cyclization pathways compared to positional isomers like N-(2,6-dinitrophenyl)glycine esters (Table 1).

Key Findings :

- 2,4-Substitution: Facilitates "normal" cyclization to benzimidazole N-oxides due to optimal nitro group positioning for intermediate stabilization .

- 2,6-Substitution: Steric hindrance and intramolecular hydrogen bonding between NH and the second ortho-nitro group disrupt cyclization, leading to alternative products like hydroxyquinoxalines .

Sensor Performance in Explosive Detection

This compound (DNP-gly) is compared with 2,4-dinitrophenyl acetic acid (DNP-aa) and 2,4,6-trinitrophenyl glycine (TNP-gly) in SPR-based TNT detection (Table 2) .

| Compound | Limit of Detection (LOD) | Sensitivity Notes |

|---|---|---|

| DNP-gly | 0.1 ppb | Higher sensitivity than DNP-aa due to glycine's hydrogen-bonding capability. |

| DNP-aa | 1.0 ppb | Lower sensitivity; lacks amino group for optimal TNT interaction. |

| TNP-gly | 0.01 ppb | Strongest electron-withdrawing effect from trinitro group enhances TNT binding. |

Mechanistic Insight :

Reactivity with Hydrazine Derivatives

This compound participates in reactions with hydrazine to form hydrazine derivatives, a property shared with other 2,4-dinitrophenyl-substituted compounds (e.g., 2,4-dinitrophenyl ethers, sulfides). Key observations include:

Toxicity and Handling Considerations

Like all dinitrophenyl derivatives, this compound exhibits acute toxicity (oral LD₅₀: 250–500 mg/kg in rodents) and requires stringent safety protocols (gloves, ventilation) during handling . This toxicity profile is consistent with structurally similar compounds such as N-(4-cyanophenyl)glycine and N,N-dimethylglycine, which also require hazard-specific precautions .

Biologische Aktivität

N-(2,4-Dinitrophenyl)glycine (DNP-glycine) is a compound that has garnered attention in biochemical and pharmacological research due to its structural similarity to 2,4-dinitrophenol (DNP), a known mitochondrial uncoupler. This article aims to explore the biological activity of DNP-glycine, focusing on its mechanism of action, biochemical properties, and potential applications in various fields.

DNP-glycine operates primarily through mitochondrial uncoupling, a process where it disrupts the proton gradient across the mitochondrial membrane. This leads to a decrease in ATP synthesis and an increase in metabolic heat production. The compound's structural characteristics allow it to interact with various cellular components, influencing energy metabolism and oxidative phosphorylation pathways.

Biochemical Pathways Affected

- Energy Metabolism : DNP-glycine's similarity to DNP suggests that it may significantly impact cellular respiration and energy production.

- Oxidative Phosphorylation : The compound is hypothesized to act as a protonophore, facilitating proton transport across membranes and disrupting normal mitochondrial functions.

- Cellular Effects : Studies indicate that compounds like DNP-glycine can lead to rapid ATP loss and may induce hyperthermia under certain conditions.

Pharmacological Studies

Recent studies have highlighted the potential of DNP-glycine in various pharmacological applications:

- Enzyme Kinetics : It has been used as a substrate or inhibitor in enzymatic assays, providing insights into enzyme behavior and interactions.

- Antitumor Activity : Investigations into related compounds have shown promising antitumor effects, suggesting that DNP-glycine may also exhibit similar properties through its action on metabolic pathways .

Case Studies

- In Vitro Studies : Research has demonstrated that DNP-glycine can affect cell viability and proliferation rates in cancer cell lines. The compound's ability to induce metabolic changes has been linked to cytotoxic effects against specific tumor types .

- Animal Models : Animal studies have indicated that doses of related compounds can lead to significant physiological changes, including increased metabolic rates and altered body temperature regulation. These findings raise questions about the safety and therapeutic index of DNP-glycine in potential clinical applications.

Table 1: Summary of Biological Activities of DNP-Glycine

Table 2: Dosage Effects Observed in Animal Models

| Compound | Dosage (mg/kg) | Effect Observed | Reference |

|---|---|---|---|

| DNP | 5-10 | Increased metabolic rate | |

| Related Compounds | Varies | Hyperthermia and ATP loss |

Q & A

Q. What are the common synthetic routes for preparing N-(2,4-Dinitrophenyl)glycine, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic aromatic substitution. A primary method involves reacting glycine with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions. The reaction proceeds by the amino group of glycine displacing the fluorine atom on DNFB, forming the dinitrophenyl derivative. Optimization includes maintaining pH >9 to deprotonate glycine’s amino group and controlling reaction temperature (40–60°C) to avoid side reactions. Post-synthesis, quenching with dilute acid and solvent extraction are critical to isolate the product .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Recrystallization is the preferred method. The crude product is dissolved in a minimal volume of hot ethanol or acetone, followed by gradual cooling to induce crystallization. For impurities with similar solubility, column chromatography using silica gel and a polar solvent system (e.g., ethyl acetate/hexane) can enhance purity. Purity validation via TLC (Rf ~0.3 in ethyl acetate) or HPLC (C18 column, acetonitrile/water mobile phase) is advised .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR (DMSO-d6) reveals peaks for the glycine backbone (δ 3.8–4.2 ppm, CH2) and aromatic protons (δ 8.2–8.9 ppm).

- IR Spectroscopy : Stretching vibrations for NO2 (1520–1350 cm) and carboxylic acid (1700 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 256.1.

- Elemental Analysis : Validate C, H, N, O composition (e.g., CHNO) .

Advanced Research Questions

Q. How does this compound behave under varying experimental conditions, and what decomposition products form?

The compound is sensitive to UV light and moisture, which can hydrolyze the dinitrophenyl group. Under acidic conditions (pH <3), the nitro groups may partially reduce to amines, forming N-(2-amino-4-nitrophenyl)glycine. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, releasing NO gases. Storage in amber vials at −20°C under inert gas (N) is recommended for long-term stability .

Q. What role does this compound play in studying enzyme-substrate interactions?

The compound serves as a chromogenic substrate in protease assays. For example, it is used in collagenase studies, where enzymatic cleavage releases the dinitrophenyl group, detectable via UV-Vis spectroscopy (λmax = 360 nm). Kinetic parameters (Km, Vmax) can be derived using Michaelis-Menten plots, with controls to account for non-specific hydrolysis .

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound?

Discrepancies often arise from impurities or isomerization. To address this:

- Perform HPLC-MS to confirm molecular integrity.

- Compare experimental IR/NMR data with computational simulations (e.g., DFT calculations for predicted spectra).

- Conduct X-ray crystallography to resolve structural ambiguities, particularly for polymorphic forms .

Methodological Notes

- Synthesis Scalability : Pilot-scale reactions require careful exotherm management due to nitro group reactivity.

- Biological Assays : Use fresh DMSO stock solutions (<1% v/v) to avoid solvent interference in enzyme studies.

- Safety Protocols : Follow OSHA guidelines for handling nitro compounds (e.g., PPE, fume hoods) due to potential mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.